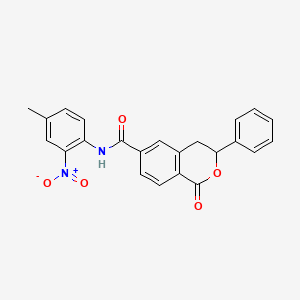![molecular formula C23H26N2O4 B11392481 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[(1-phenylcyclopentyl)methyl]ethanediamide](/img/structure/B11392481.png)
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[(1-phenylcyclopentyl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-[(1-phenylcyclopentyl)methyl]ethanediamide” is a synthetic organic compound It features a benzodioxin ring, a phenylcyclopentyl group, and an ethanediamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-[(1-phenylcyclopentyl)methyl]ethanediamide” typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenylcyclopentyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Formation of the Ethanediamide Linkage: This can be done through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring.
Reduction: Reduction reactions could target the amide groups or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biochemical Studies: Could be used to study enzyme interactions or receptor binding.
Medicine
Therapeutic Agents: Possible use as a therapeutic agent for various diseases.
Diagnostic Tools: May be used in diagnostic assays or imaging.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as a precursor or intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. In a catalytic context, it could act as a ligand, altering the reactivity of a metal center.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-[(1-phenylcyclohexyl)methyl]ethanediamide
- N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-[(1-phenylcyclopropyl)methyl]ethanediamide
Uniqueness
The uniqueness of “N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-[(1-phenylcyclopentyl)methyl]ethanediamide” lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C23H26N2O4 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N'-[(1-phenylcyclopentyl)methyl]oxamide |
InChI |
InChI=1S/C23H26N2O4/c26-21(24-14-18-15-28-19-10-4-5-11-20(19)29-18)22(27)25-16-23(12-6-7-13-23)17-8-2-1-3-9-17/h1-5,8-11,18H,6-7,12-16H2,(H,24,26)(H,25,27) |
Clé InChI |
UYEJDQGUXXMHPO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CNC(=O)C(=O)NCC2COC3=CC=CC=C3O2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


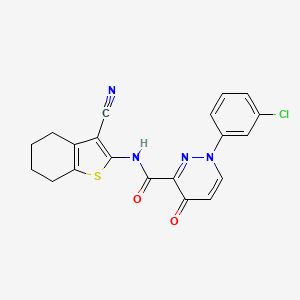
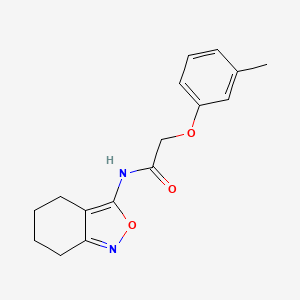
![3-(4-fluorophenyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11392420.png)
![Ethyl 5-acetyl-2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11392433.png)

![5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B11392451.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392465.png)
![6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11392468.png)
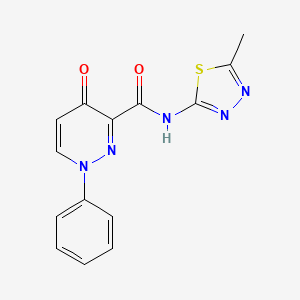
![2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole](/img/structure/B11392473.png)
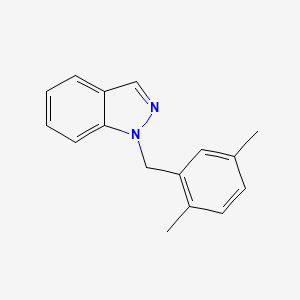
![5,7-dipropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11392477.png)
![2-(N-Methyl4-chlorobenzenesulfonamido)-N-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]-N-(propan-2-YL)acetamide](/img/structure/B11392483.png)
